molecular formula C24H20FNO4 B557910 Fmoc-3-fluoro-D-phenylalanine CAS No. 198545-72-1

Fmoc-3-fluoro-D-phenylalanine

Cat. No.: B557910
CAS No.: 198545-72-1
M. Wt: 405.4 g/mol
InChI Key: DWSDVARCJDOADL-JOCHJYFZSA-N
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Description

Fmoc-3-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a fluorine atom substituted at the third position of the phenyl ring. This modification enhances the compound’s stability and makes it suitable for use in solid-phase peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-3-fluoro-D-phenylalanine plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The Fmoc group, phenylalanine covalent linkage, and the flexibility of the phenylalanine side chain, along with pH and buffer ions, contribute to the self-assembly of this compound into gel formation . This process involves a collective action of different non-covalent interactions .

Cellular Effects

This compound has been found to exhibit antibacterial activity against Gram-positive bacteria . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form hydrogels through self-assembly . This process is governed by the Fmoc group, phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Temporal Effects in Laboratory Settings

It is known that the hydrogel formation of this compound is influenced by physical and thermal stimuli .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it has been shown that Fmoc-phenylalanine reduces bacterial load both in vitro and in skin wound infections of mice .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-D-phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deprotected amino acids and substituted phenylalanine derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in applications where precise control over peptide structure and function is required .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSDVARCJDOADL-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198545-72-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198545-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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